molecular formula C32H54N12O11 B14228367 L-Lysine, L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl- CAS No. 823783-47-7

L-Lysine, L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl-

Cat. No.: B14228367
CAS No.: 823783-47-7
M. Wt: 782.8 g/mol
InChI Key: NZYZQJLFHTZQLU-FOXWIVHFSA-N
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Description

L-Lysine, L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl- is a complex peptide composed of multiple amino acids. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysine, L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl- has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Investigated for its potential therapeutic effects, including immunomodulatory and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of L-Lysine, L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit pro-inflammatory cytokines or enhance cellular repair processes.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and anti-aging.

    Lysyl-L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl-: Another peptide with a slightly different sequence but comparable properties.

Uniqueness

L-Lysine, L-glutaminylglycyl-L-serylglycyl-L-histidyl-L-isoleucylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

823783-47-7

Molecular Formula

C32H54N12O11

Molecular Weight

782.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C32H54N12O11/c1-3-17(2)27(31(53)39-14-24(47)41-20(32(54)55)6-4-5-9-33)44-30(52)21(10-18-11-36-16-40-18)42-25(48)13-38-29(51)22(15-45)43-26(49)12-37-28(50)19(34)7-8-23(35)46/h11,16-17,19-22,27,45H,3-10,12-15,33-34H2,1-2H3,(H2,35,46)(H,36,40)(H,37,50)(H,38,51)(H,39,53)(H,41,47)(H,42,48)(H,43,49)(H,44,52)(H,54,55)/t17-,19-,20-,21-,22-,27-/m0/s1

InChI Key

NZYZQJLFHTZQLU-FOXWIVHFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)N

Origin of Product

United States

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